2-Hexanoyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

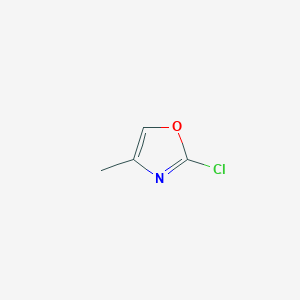

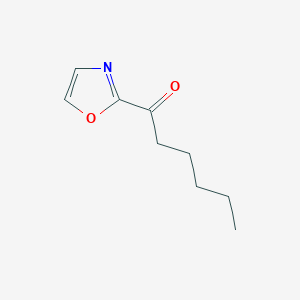

2-Hexanoyloxazole is a compound with the molecular formula C9H13NO2 . It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure.

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of 2-Hexanoyloxazole consists of a five-membered oxazole ring attached to a hexanoyl group . The InChI code for 2-Hexanoyloxazole is InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 .

Physical And Chemical Properties Analysis

2-Hexanoyloxazole has a molecular weight of 167.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, a related compound to 2-Hexanoyloxazole, has been studied for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. It acts as a mixed-type inhibitor, with high efficiency under certain conditions, indicating potential applications in protecting metal surfaces from corrosion (Moretti, Guidi, & Fabris, 2013).

Medicinal Chemistry

In medicinal chemistry, the oxazole ring, as found in 2-Hexanoyloxazole, is a significant pharmacophore. It forms the core of various drugs with applications in therapeutic areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities. This highlights the importance of oxazole derivatives in drug discovery (Das, Sikdar, & Bairagi, 2016).

Drug Resistance Reversal

Oxazole derivatives, similar in structure to 2-Hexanoyloxazole, are being studied for their potential to reverse multi-drug resistance in cancer treatments. They have been found to inhibit key transporters involved in drug resistance, suggesting a role in enhancing the efficacy of chemotherapeutic agents (Colabufo et al., 2009).

Plant Disease Resistance

Hexanoic acid, closely related to 2-Hexanoyloxazole, has been observed to induce resistance in plants against various pathogens. This application is significant in agricultural science for enhancing plant defense mechanisms and reducing crop losses due to diseases (Llorens et al., 2016).

Anticancer Agents

Oxazole-containing macrocycles, which are structurally related to 2-Hexanoyloxazole, have shown promise as anticancer agents targeting G-quadruplex DNA. Their specific binding properties and interaction mechanisms offer potential for targeted cancer therapies (Barbieri et al., 2007).

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDURLTQSHCMKHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642035 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexanoyloxazole | |

CAS RN |

898758-30-0 |

Source

|

| Record name | 1-(2-Oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.